5-Chloropicolinoyl Chloride: A Comprehensive Technical Guide
5-Chloropicolinoyl Chloride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the fundamental properties of 5-chloropicolinoyl chloride (CAS No: 128073-03-0), a key intermediate in pharmaceutical and agrochemical synthesis. The document covers its chemical structure, physicochemical properties, synthesis, reactivity, and typical spectroscopic characteristics. Detailed experimental protocols for its synthesis and common reactions are provided to aid researchers in its practical application.
Introduction
5-Chloropicolinoyl chloride is a reactive acyl chloride derivative of 5-chloropicolinic acid. Its bifunctional nature, featuring both a reactive acyl chloride and a substituted pyridine ring, makes it a valuable building block in the synthesis of a wide range of complex organic molecules. The presence of the chlorine atom on the pyridine ring offers a site for further functionalization, enhancing its versatility in medicinal chemistry and drug design. This guide aims to consolidate the core information on 5-chloropicolinoyl chloride to support its effective use in research and development.
Physicochemical Properties
Table 1: Physicochemical Properties of 5-Chloropicolinoyl Chloride
| Property | Value | Source(s) |
| CAS Number | 128073-03-0 | [1][2][3][4] |
| Molecular Formula | C₆H₃Cl₂NO | [1][3][4] |
| Molecular Weight | 176.00 g/mol | [3] |
| Appearance | Not available (likely a liquid or low-melting solid) | [1] |
| Boiling Point | No data available | [3] |
| Melting Point | Not available | |
| Solubility | Reacts with water. Likely soluble in anhydrous aprotic organic solvents such as THF, DCM, and DMF. | [5] |
| Storage Conditions | Sealed in a dry environment at 2-8°C. | [1][3] |
Synthesis
The most common and direct method for the synthesis of 5-chloropicolinoyl chloride is the reaction of 5-chloropicolinic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.
General Synthesis Workflow
The synthesis process involves the conversion of the carboxylic acid to the corresponding acyl chloride.
Figure 1: General workflow for the synthesis of 5-chloropicolinoyl chloride.
Detailed Experimental Protocol: Synthesis from 5-Chloropicolinic Acid
Materials:
-
5-Chloropicolinic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene or Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Rotary evaporator
-
Standard laboratory glassware (round-bottom flask, reflux condenser with drying tube, etc.)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 5-chloropicolinic acid (1 equivalent) in anhydrous toluene or DCM.
-
Add a catalytic amount of DMF (e.g., 1-2 drops).
-
Slowly add thionyl chloride (1.5 - 2.0 equivalents) to the suspension at room temperature with stirring.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (cessation of gas evolution and dissolution of the starting material). The progress of the reaction can be monitored by taking a small aliquot, quenching it with methanol, and analyzing the resulting methyl ester by TLC or LC-MS.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. It is advisable to use a trap containing a basic solution (e.g., NaOH) to neutralize the evolved HCl and SO₂ gases.
-
The crude 5-chloropicolinoyl chloride is typically obtained as an oil or solid and can often be used in the next step without further purification. If necessary, purification can be achieved by vacuum distillation.
Reactivity and Key Reactions
5-Chloropicolinoyl chloride is a highly reactive compound due to the presence of the acyl chloride functional group. It readily undergoes nucleophilic acyl substitution reactions with a variety of nucleophiles.
General Reactivity Pathway
The carbonyl carbon of the acyl chloride is highly electrophilic and is attacked by nucleophiles, leading to the formation of a tetrahedral intermediate, which then collapses to expel the chloride leaving group.
Figure 2: General mechanism of nucleophilic acyl substitution of 5-chloropicolinoyl chloride.
Amidation
The reaction of 5-chloropicolinoyl chloride with primary or secondary amines yields the corresponding N-substituted 5-chloropicolinamides. These amides are often of interest in drug discovery.[6]
Detailed Experimental Protocol: Synthesis of N-Aryl-5-chloropicolinamide
Materials:
-
5-Chloropicolinoyl chloride
-
Substituted aniline (e.g., aniline)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (TEA) or pyridine
-
Standard laboratory glassware
Procedure:
-
Dissolve the substituted aniline (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 5-chloropicolinoyl chloride (1 equivalent) in anhydrous DCM to the cooled amine solution with stirring.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature and stir for an additional 2-16 hours. The reaction progress can be monitored by TLC.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, and wash it sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Esterification
5-Chloropicolinoyl chloride reacts with alcohols or phenols to form the corresponding esters. This reaction is often carried out in the presence of a base to neutralize the HCl byproduct.
Detailed Experimental Protocol: Synthesis of a Phenyl 5-Chloropicolinate
Materials:
-
5-Chloropicolinoyl chloride
-
A phenol (e.g., phenol)
-
Anhydrous dichloromethane (DCM) or pyridine (as both solvent and base)
-
Standard laboratory glassware
Procedure:
-
Dissolve the phenol (1 equivalent) in anhydrous pyridine or DCM containing a stoichiometric amount of a non-nucleophilic base like triethylamine.
-
Cool the solution to 0 °C.
-
Slowly add 5-chloropicolinoyl chloride (1.1 equivalents) to the solution with stirring.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
If DCM was used as the solvent, wash the reaction mixture with water, dilute HCl, and brine. If pyridine was used as the solvent, remove it under reduced pressure and then perform an aqueous workup.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude ester by column chromatography or recrystallization.
Spectroscopic Data
Table 2: Expected Spectroscopic Data for 5-Chloropicolinoyl Chloride
| Spectroscopy | Expected Features |
| ¹H NMR | Aromatic region (δ 7.5-9.0 ppm): Three protons on the pyridine ring, exhibiting characteristic splitting patterns (doublets and doublet of doublets). The exact chemical shifts will be influenced by the electron-withdrawing nature of the chlorine and acyl chloride groups. |
| ¹³C NMR | Carbonyl carbon (C=O) signal around δ 165-175 ppm. Aromatic carbons in the region of δ 120-155 ppm. The carbon attached to the chlorine atom will show a characteristic chemical shift. |
| IR (Infrared) | Strong C=O stretching absorption for the acyl chloride at a high frequency, typically in the range of 1770-1810 cm⁻¹. C-Cl stretching vibrations will appear in the fingerprint region. |
| Mass Spec. | The molecular ion peak (M⁺) should be observable at m/z 175 and a characteristic M+2 peak at m/z 177 with an intensity ratio of approximately 3:1 due to the presence of the ³⁵Cl and ³⁷Cl isotopes. A second chlorine atom will lead to M+4 peaks. Common fragmentation would involve the loss of Cl (M-35) and COCl (M-63). |
Safety and Handling
5-Chloropicolinoyl chloride is a reactive and hazardous chemical. It should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, in a well-ventilated fume hood.[1] It is corrosive and a lachrymator. It reacts with moisture and should be stored under anhydrous conditions. Refer to the Safety Data Sheet (SDS) for complete safety information before handling.
Applications in Drug Development
Acyl chlorides, including heteroaromatic variants like 5-chloropicolinoyl chloride, are pivotal intermediates in the synthesis of pharmaceuticals.[7] The picolinoyl scaffold is present in a number of biologically active molecules. The ability to readily form amide and ester linkages allows for the facile introduction of this moiety into drug candidates to modulate their pharmacological properties. The chlorine substituent provides a handle for further synthetic modifications, such as cross-coupling reactions, to build molecular complexity and explore structure-activity relationships (SAR).
Conclusion
5-Chloropicolinoyl chloride is a versatile and reactive building block with significant potential in organic synthesis, particularly in the fields of pharmaceutical and agrochemical research. This guide has provided a consolidated resource on its fundamental properties, synthesis, reactivity, and spectroscopic characteristics. The detailed experimental protocols are intended to facilitate its practical application by researchers and scientists. Proper handling and adherence to safety precautions are essential when working with this compound.
References
- 1. molbase.com [molbase.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 128073-03-0|5-Chloropicolinoyl chloride|BLD Pharm [bldpharm.com]
- 4. aobchem.com [aobchem.com]
- 5. 1,3-bis(6-methylpyridin-3-yl)urea | CAS#:858844-85-6 | Chemsrc [chemsrc.com]
- 6. researchgate.net [researchgate.net]
- 7. chemguide.co.uk [chemguide.co.uk]

